5-Ethylpyrimidine-2,4-diamine
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Overview
Description
5-Ethylpyrimidine-2,4-diamine: is an organic compound belonging to the class of aminopyrimidines It consists of a pyrimidine ring substituted with an ethyl group at the 5-position and amino groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrimidine-2,4-diamine typically involves the reaction of ethyl-substituted pyrimidine derivatives with appropriate amination reagents. One common method is the nucleophilic substitution reaction where an ethyl-substituted pyrimidine is reacted with ammonia or an amine under controlled conditions to introduce the amino groups at the 2- and 4-positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Scientific Research Applications
Chemistry: 5-Ethylpyrimidine-2,4-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. It has been explored as a potential antifolate agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine
Comparison: 5-Ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in enzyme inhibition, making it a valuable compound for targeted applications .
Properties
CAS No. |
73119-06-9 |
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Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H4,7,8,9,10) |
InChI Key |
FBWGRMITXCRRGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1N)N |
Origin of Product |
United States |
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